(Z)-3-Methylhepta-2,6-dienoic acid

Description

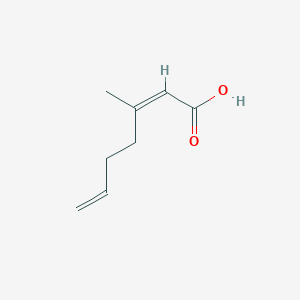

(Z)-3-Methylhepta-2,6-dienoic acid (CAS: 88227-04-7) is an unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a conjugated diene system (2,6-diene) and a methyl substituent at the third carbon in the (Z)-configuration. Key properties include:

- Boiling Point: 261.6°C

- Density: 0.975 g/cm³

- XLogP3: 1.98 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 1 and 2, respectively .

The compound is commercially available as an industrial-grade chemical (99% purity) and is used in synthetic organic chemistry, though its specific applications remain proprietary .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(2Z)-3-methylhepta-2,6-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10)/b7-6- |

InChI Key |

KEHYONOPDSZDIB-SREVYHEPSA-N |

SMILES |

CC(=CC(=O)O)CCC=C |

Isomeric SMILES |

C/C(=C/C(=O)O)/CCC=C |

Canonical SMILES |

CC(=CC(=O)O)CCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Adda5 (3-Amino-9-Methoxy-2,6,8-Trimethyl-10-Phenyldeca-4,6-dienoic Acid)

Adda5 is a critical component of microcystin-LR, a cyanobacterial toxin. Key differences include:

- Structural Complexity: Adda5 has a longer carbon chain (10 carbons vs. 7 in (Z)-3-methylhepta-2,6-dienoic acid), additional methyl groups, a phenyl ring, and an amino-methoxy substituent.

- Biological Role: Adda5 contributes to microcystin-LR’s hepatotoxicity by binding to protein phosphatases, whereas this compound lacks documented bioactivity .

- Molecular Weight: Adda5 (C₂₀H₂₉NO₃) has a significantly higher molecular weight (331.45 g/mol) compared to this compound .

Antimicrobial Triazolothiadiazole Derivatives

- Functional Groups: The thiadiazole ring and pyridyl substituents in these compounds enable π-π interactions critical for antimicrobial action, unlike the dienoic acid’s simple structure .

Data Table: Comparative Analysis of Dienoic Acids and Analogues

Research Findings and Implications

- Synthetic Utility: this compound’s conjugated diene system may serve as a precursor for Diels-Alder reactions, though specific studies are lacking. Its industrial availability suggests scalability .

- Contrast with Bioactive Analogues: Unlike Adda5 or triazolothiadiazoles, the absence of heterocycles or polar substituents in this compound limits its interaction with biological targets .

- Gaps in Knowledge: No peer-reviewed studies directly compare its reactivity or stability with other dienoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.